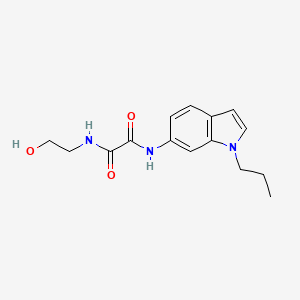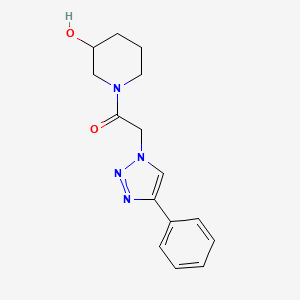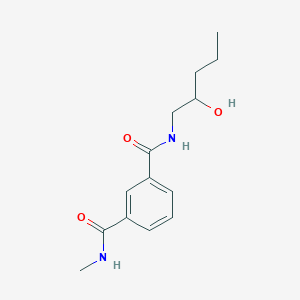![molecular formula C11H21N3O B6641067 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol, also known as MPMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a tertiary amine that contains a pyrazole ring and a hydroxyl group. The compound has a molecular weight of 257.36 g/mol and a chemical formula of C13H22N2O.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell survival, proliferation, and apoptosis. 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and inhibit the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol can increase cell viability, reduce oxidative stress, and inhibit apoptosis. In vivo studies have shown that 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol can reduce infarct size, improve neurological function, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has several advantages for lab experiments. Firstly, the compound is readily available and can be synthesized using a relatively simple method. Secondly, 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol is stable under normal laboratory conditions and can be stored for extended periods. However, there are also some limitations to using 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol in lab experiments. Firstly, the compound has low solubility in water, which can make it difficult to prepare solutions for in vitro studies. Secondly, the compound has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound. Secondly, more studies are needed to investigate the potential therapeutic applications of 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol in other fields of medicine, such as dermatology and gastroenterology. Thirdly, studies are needed to develop new formulations of 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol that can improve its solubility and bioavailability. Finally, studies are needed to investigate the long-term safety and toxicity of 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol in animal models and humans.
Méthodes De Synthèse
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol can be synthesized using a multi-step process that involves the reaction of 4-methyl-1H-pyrazole with 3-chloro-3-methylbutan-1-ol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been shown to have neuroprotective effects against ischemic stroke and traumatic brain injury. In oncology, 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiology, 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been shown to have anti-arrhythmic effects and protect against myocardial ischemia-reperfusion injury.
Propriétés
IUPAC Name |
3-methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-11(2,5-6-15)12-7-10-8-13-14(3)9-10/h8-9,12,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZMCWDABBGZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)



![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)

![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)



